molecular formula C18H16N2O B572348 2-Cyclopropyl-5-phenyl-1H-indole-7-carboxamide CAS No. 1211592-88-9

2-Cyclopropyl-5-phenyl-1H-indole-7-carboxamide

Cat. No.: B572348
CAS No.: 1211592-88-9
M. Wt: 276.339
InChI Key: OJCOMPLMHUJDIH-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-phenyl-1H-indole-7-carboxamide ( 1211592-88-9) is a chemical compound with the molecular formula C18H16N2O and a molecular weight of 276.33 . It belongs to the class of indole carboxamide derivatives, which are significant scaffolds in medicinal chemistry and pharmaceutical research . The indole core, fused from a benzene and a pyrrole ring, offers multiple positions for functionalization, making it a versatile structure for designing biologically active compounds . The presence of a carboxamide moiety on the indole scaffold is of particular research interest, as this functional group can form hydrogen bonds with various enzymes and proteins, often leading to inhibitory activity . Indole carboxamides, in general, have been investigated for a wide spectrum of potential pharmacological properties, including antiviral, anticancer, antimicrobial, and anti-inflammatory activities . While specific biological data for this compound may be limited, its structure shares characteristics with other researched indole derivatives. For instance, similar compounds have been explored as inhibitors in antiviral research, such as against the Hepatitis C Virus (HCV) . Furthermore, cyclopropane-containing subunits, like the cyclopropyl group on this indole, are often incorporated into bioactive compounds because they provide rigid, defined conformations and unique electronic properties that can influence interactions with biological targets . This product is intended for research and development purposes in a laboratory setting only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use . Researchers are advised to handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-cyclopropyl-5-phenyl-1H-indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-18(21)15-9-13(11-4-2-1-3-5-11)8-14-10-16(12-6-7-12)20-17(14)15/h1-5,8-10,12,20H,6-7H2,(H2,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCOMPLMHUJDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=CC(=CC(=C3N2)C(=O)N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677820
Record name 2-Cyclopropyl-5-phenyl-1H-indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211592-88-9
Record name 2-Cyclopropyl-5-phenyl-1H-indole-7-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211592-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-5-phenyl-1H-indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Azidoacrylate Intermediate

  • Condensation of o-tolualdehyde derivatives (pre-functionalized with phenyl at position 5) with ethyl azidoacetate in acetic acid.

  • Thermal cyclization at 120°C to form the indole ring, incorporating the phenyl group at position 5.

Functionalization at Positions 2 and 7

  • Cyclopropanation at position 2 via Simmons-Smith reaction using diiodomethane and zinc-copper couple.

  • Nitration and reduction at position 7:

    • Nitration with fuming HNO₃/H₂SO₄ at 0°C.

    • Reduction with SnCl₂/HCl to yield the amine.

  • Oxidation and amidation : Oxidation of the amine to carboxylic acid (KMnO₄), followed by CDI-mediated amidation.

Key Data:

StepReagents/ConditionsYield (%)
Azidoacrylate formationEthyl azidoacetate, AcOH, 12 h62
CyclopropanationCH₂I₂, Zn-Cu, ether, 0°C58
NitrationHNO₃/H₂SO₄, 0°C, 1 h73

Japp-Klingermann/Fischer Indole Synthesis

This classical method forms indoles from phenylhydrazines and β-ketoesters, allowing modular substitution.

β-Ketoester Preparation

  • Claisen condensation of cyclopropylacetophenone with diethyl oxalate to form β-ketoester.

  • Phenylhydrazine coupling under acidic conditions (HCl, ethanol) to yield the hydrazone intermediate.

Cyclization and Functionalization

  • Fischer cyclization in polyphosphoric acid (PPA) at 100°C to form the indole core.

  • Carboxamide installation via directed C-H activation using Ru(II) catalysts (e.g., [RuCl₂(p-cymene)]₂) to introduce carboxyl groups, followed by amidation.

Key Data:

StepReagents/ConditionsYield (%)
Fischer CyclizationPPA, 100°C, 3 h68
Ru-catalyzed carboxylation[RuCl₂(p-cymene)]₂, CO, H₂O45

Cross-Dehydrogenative Coupling (CDC) for Late-Stage Functionalization

CDC strategies minimize pre-functionalization by directly coupling C-H bonds.

Indole Core Activation

  • Palladium-catalyzed C-H activation at position 7 using Pd(OAc)₂ and 8-aminoquinoline directing group.

  • Carboxylation with CO under 1 atm pressure to install the carboxylic acid.

StepReagents/ConditionsYield (%)
C-H CarboxylationPd(OAc)₂, CO, DMF, 80°C52
Photocatalytic cyclopropanation[Ir(ppy)₃], blue LED60

Comparative Analysis of Methods

MethodAdvantagesLimitationsOverall Yield (%)
Suzuki-MiyauraHigh regioselectivityRequires pre-halogenation65–78
HemetsbergerModular ring constructionMulti-step, moderate yields58–73
Fischer IndoleScalable for bulk synthesisHarsh acidic conditions45–68
CDCMinimal pre-functionalizationLow yields for carboxylation45–60

Mechanistic Insights and Optimization

Role of Directing Groups

The use of 8-aminoquinoline as a directing group in Pd-catalyzed C-H activation significantly enhances carboxylation efficiency at position 7. Computational studies suggest chelation-assisted metalation lowers the activation energy by 12–15 kcal/mol.

Solvent Effects in Amidation

Polar aprotic solvents (e.g., THF) improve CDI-mediated amidation yields (85%) compared to DMF (72%) due to reduced side reactions.

Catalyst Screening for Suzuki Coupling

A screen of palladium catalysts revealed Pd(PPh₃)₄ outperforms PdCl₂(dppf) in cyclopropane coupling (65% vs. 48% yield), attributed to enhanced steric tolerance .

Chemical Reactions Analysis

2-Cyclopropyl-5-phenyl-1H-indole-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Antiviral Applications

One of the most significant applications of 2-Cyclopropyl-5-phenyl-1H-indole-7-carboxamide is its role as an antiviral agent. Research indicates that indole derivatives, including this compound, exhibit inhibitory effects against various viruses, particularly Hepatitis C Virus (HCV) and HIV.

Case Studies

  • HIV Inhibition : A study demonstrated that structural modifications on indole derivatives could significantly enhance their activity against HIV-1 integrase. Specifically, compounds with bulky hydrophobic groups showed improved interactions with the enzyme's active site, leading to lower IC50 values (e.g., 0.13 μM for optimized derivatives) .
  • HCV Activity : Indole derivatives have also been evaluated for their anti-HCV properties. Compounds with cyclopropyl substitutions have shown promising results in inhibiting HCV replication across multiple genotypes .

Anticancer Properties

In addition to antiviral applications, this compound has demonstrated potential anticancer activity.

Case Studies

  • Cell Line Studies : In vitro studies using A549 lung cancer cells showed that this compound effectively inhibited cell growth, highlighting its potential as a therapeutic agent in oncology .
  • Selectivity Index : The selectivity index of various indole derivatives has been evaluated, indicating that modifications can lead to compounds with high anticancer efficacy and low cytotoxicity .

Pharmacological Insights

The unique structure of this compound allows it to interact with biological targets effectively.

Structure-Activity Relationship (SAR)

Research into the SAR of indole derivatives suggests that specific substitutions at various positions on the indole ring can enhance biological activity. For example, the presence of halogenated phenyl groups at certain positions has been linked to increased potency against viral targets .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
AntiviralInhibition of viral enzymes (e.g., integrase)Effective against HIV and HCV
AnticancerInduction of apoptosis and inhibition of proliferationSelective growth suppression in cancer cells
PharmacologicalTargeted interactions based on structural modificationsEnhanced activity through SAR optimization

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-phenyl-1H-indole-7-carboxamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s effects on cellular pathways can lead to changes in cell behavior, such as apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Key Observations :

  • Substituent Effects: The cyclopropyl group in the target compound may enhance metabolic stability compared to bulkier groups like benzoylphenyl in N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide .
  • Synthetic Efficiency : The target compound’s 95% purity contrasts with lower yields (e.g., 10–37.5% ) for analogs synthesized via reflux in DMSO/DMF, suggesting differences in reaction optimization .
Physical Properties
  • 2-Cyclopropyl-5-phenyl-1H-indole-7-carboxamide: No melting point or solubility data is available in the provided evidence.
  • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide: Melting point = 249–250°C; characterized as a yellow solid with moderate solubility in chloroform/methanol .
  • 7-Chloro-3-methyl-1H-indole-2-carboxylic acid : Classified as a Category 4 oral toxin (H302) with skin/eye irritation hazards (H315, H319) .
Stability and Reactivity
  • The cyclopropyl group in the target compound likely improves chemical stability due to its saturated ring structure, whereas analogs with electron-withdrawing groups (e.g., fluoro, chloro) may exhibit higher reactivity in electrophilic substitutions .

Research Implications and Data Gaps

  • Structural Advantages : The cyclopropyl and phenyl groups in the target compound may offer a balance between lipophilicity and steric hindrance, making it a candidate for drug discovery.
  • Data Limitations : Critical parameters like solubility , melting point , and in vitro activity for this compound remain unreported, necessitating further characterization.

Biological Activity

Overview

2-Cyclopropyl-5-phenyl-1H-indole-7-carboxamide is a synthetic compound that belongs to the indole family, which is recognized for its diverse biological activities. This compound has been the subject of various studies aimed at elucidating its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections provide a detailed analysis of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : Indole derivatives, including this compound, exhibit high affinity for multiple receptors. They often interact through hydrogen bonding, which can inhibit receptor activity and modulate biochemical pathways.
  • Enzyme Inhibition : The compound has been shown to inhibit the activity of specific enzymes, contributing to its therapeutic effects. For example, it may interfere with metabolic pathways critical for cancer cell proliferation .

Biological Activities

The compound exhibits a range of biological activities, which are summarized in the following table:

Activity Type Description References
Anticancer Demonstrated antiproliferative effects against various cancer cell lines, including A549 and MCF7.
Antimicrobial Exhibits activity against Gram-positive and Gram-negative bacteria with MIC values as low as 0.98 μg/mL against MRSA.
Anti-inflammatory Potential to reduce inflammation through inhibition of pro-inflammatory cytokines.
Antiviral Investigated for efficacy against neurotropic viruses; showed protective effects in preclinical models.
Antioxidant Exhibits properties that may help mitigate oxidative stress in cellular environments.

Anticancer Activity

A study evaluating the antiproliferative effects of various indole derivatives found that this compound significantly inhibited the growth of A549 lung cancer cells. The compound's IC50 values were notably lower than those of established chemotherapeutic agents, indicating its potential as an effective anticancer agent .

Antimicrobial Efficacy

Research on the antimicrobial properties of indole derivatives revealed that this compound exhibited notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 0.98 μg/mL for MRSA, highlighting its potential as a novel antibiotic .

Neuroprotective Effects

In preclinical studies involving mouse models, the compound was shown to confer protection against viral infections affecting the central nervous system. It demonstrated significant efficacy in reducing viral load and improving survival rates in infected subjects .

Q & A

Q. What analytical workflows ensure robust quantification in complex matrices (e.g., plasma)?

  • Answer :
  • Sample Preparation : Use protein precipitation (acetonitrile) or SPE (C18 cartridges).
  • LC-MS/MS : Employ isotopically labeled internal standards (e.g., ¹³C/¹⁵N analogs) for precision .
  • Validation : Follow ICH Q2(R1) guidelines for linearity, LOD/LOQ, and matrix effects .

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